Methyl 6-methyl-3-oxoheptanoate
Overview
Description
Methyl 6-methyl-3-oxoheptanoate is an organic compound with the molecular formula C9H16O3. It is a methyl ester derivative of 6-methyl-3-oxoheptanoic acid. This compound is known for its applications in organic synthesis and as a building block in various chemical reactions.
Mechanism of Action
Target of Action
Methyl 6-methyl-3-oxoheptanoate is a complex organic compoundSimilar compounds have been used as intermediates in the synthesis of pharmaceuticals and agrochemicals .
Biochemical Pathways
This compound is used as a reagent to synthesize 4-oxymethyl-1,2-dioxanes, compounds that exhibit potent anti-malarial activity . It’s also used as a reagent to prepare a series of substituted cyclopenta-[d]-pyrimidines, compounds that act as anti-microtubule (anticancer) agents .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific targets and pathways it affects. As it’s used to synthesize compounds with anti-malarial and anti-cancer properties, it can be inferred that its action may result in the inhibition of these diseases .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, it’s recommended to store this compound in a sealed container in a dry room at a temperature below 15°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-methyl-3-oxoheptanoate can be synthesized through several methods. One common approach involves the reaction of 6-methyl-3-oxoheptanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds as follows:
Esterification: The carboxylic acid group of 6-methyl-3-oxoheptanoic acid reacts with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to form the methyl ester.
Purification: The resulting methyl ester is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often include continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-3-oxoheptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces various ester derivatives.
Scientific Research Applications
Methyl 6-methyl-3-oxoheptanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Employed in the study of metabolic pathways and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-oxoheptanoate: Similar in structure but lacks the methyl group at the 6-position.
Methyl 3-oxoheptanoate: Similar but has the keto group at the 3-position without the additional methyl group.
Uniqueness
Methyl 6-methyl-3-oxoheptanoate is unique due to the presence of both a methyl group and a keto group, which can influence its reactivity and applications in synthesis. The additional methyl group can affect the compound’s steric and electronic properties, making it distinct from its analogs.
Properties
IUPAC Name |
methyl 6-methyl-3-oxoheptanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-7(2)4-5-8(10)6-9(11)12-3/h7H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOAQGPOQKYOMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432509 | |
Record name | Heptanoic acid, 6-methyl-3-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104214-14-4 | |
Record name | Heptanoic acid, 6-methyl-3-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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